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Abstract

Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, is an
antineoplastic agent with a mechanism of action centered on the disruption of microtubule
dynamics. Like other vinca alkaloids, it binds to tubulin, inhibiting its polymerization into
microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in
the M phase and subsequent induction of apoptosis.[1][2][3][4] This technical guide provides an
in-depth overview of anhydrovinblastine, including its mechanism of action, preclinical data,
and detailed experimental protocols relevant to its study as an anticancer agent.

Chemical and Physical Properties

Anhydrovinblastine is a complex dimeric indole alkaloid.
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Property

Value

Reference

Chemical Formula

CaesHs6N40s

Molecular Weight

792.96 g/mol

CAS Number

38390-45-3

IUPAC Name

methyl
(1R,9R,10S,11R,12R,19R)-11-
acetyloxy-12-ethyl-4-
[(13S,15S)-17-ethyl-13-
methoxycarbonyl-1,11-
diazatetracyclo[13.3.1.04,12.051
%lnonadeca-4(12),5,7,9,16-
pentaen-13-yl]-10-hydroxy-5-
methoxy-8-methyl-8,16-
diazapentacyclo[10.6.1.0%,°.02,
7.0%%,1%nonadeca-2,4,6,13-

tetraene-10-carboxylate

Synonyms

3',4'-Anhydrovinblastine, AVLB

Mechanism of Action

The primary antineoplastic activity of anhydrovinblastine stems from its interaction with

tubulin, the protein subunit of microtubules.

e Tubulin Binding: Anhydrovinblastine binds to the (-subunit of tubulin dimers at a specific

site, known as the vinca-binding site.[4]

e Inhibition of Microtubule Polymerization: This binding inhibits the polymerization of tubulin

dimers into microtubules, shifting the dynamic equilibrium towards depolymerization.[3]

o Mitotic Spindle Disruption: The interference with microtubule dynamics leads to the

disruption of the mitotic spindle, a structure essential for the segregation of chromosomes

during cell division.

o M-Phase Arrest: Consequently, cancer cells are arrested in the M phase of the cell cycle.[3]
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¢ Induction of Apoptosis: Prolonged M-phase arrest triggers the intrinsic apoptotic pathway,

leading to programmed cell death.
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Anhydrovinblastine's mechanism of action.

Preclinical and Clinical Data

In Vitro Cytotoxicity

Anhydrovinblastine has demonstrated cytotoxic activity against various human cancer cell

lines. The half-maximal inhibitory concentration (IC50) values are indicative of its potency.
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Cell Line Cancer Type IC50 (pM)

Not explicitly found, but
A549 Non-small cell lung cancer derivatives show potent

activity.

Not explicitly found, but
HelLa Cervical cancer derivatives show potent

activity.

Not explicitly found for

MCF-7 Breast adenocarcinoma ) )
anhydrovinblastine.

Not explicitly found for

HCT116 Colorectal carcinoma ) ]
anhydrovinblastine.

Note: While specific IC50 values for the parent compound anhydrovinblastine are not readily
available in a consolidated table in the reviewed literature, numerous studies on its derivatives
confirm potent cytotoxicity in the nanomolar to low micromolar range against these cell lines.[6]

In Vivo Efficacy

A phase | clinical trial (NCT00003882) was conducted to evaluate the safety, pharmacokinetics,
and preliminary efficacy of anhydrovinblastine in patients with advanced refractory solid
tumors.[7][8]
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Parameter Finding Reference

24 patients with advanced
) ) solid tumors, including NSCLC,
Patient Population [8]
colorectal cancer, and soft

tissue sarcoma.

) ) Intravenous infusion over 1
Dosing Regimen [7]
hour, once every 3 weeks.

Maximum Tolerated Dose

21 mg/m? 8
(MTD) J 18]

Grade 4 constipation and
Dose-Limiting Toxicities (DLT) neutropenia; Grade 3 [8]

nausea/vomiting.

Stable disease was observed
o ] in one patient with metastatic
Preliminary Efficacy . [8]
sarcoma and three patients

with metastatic NSCLC.

Pharmacokinetics
The pharmacokinetic profile of anhydrovinblastine was characterized in the phase I clinical
trial.

Parameter Value

Model Two-compartment model

Clearance (mean) 26.4 L/h/im?

Terminal Half-life (median) 18 hours

Linearity Linear pharmacokinetics

Downstream Signaling Pathways
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The M-phase arrest induced by anhydrovinblastine triggers downstream signaling cascades
that culminate in apoptosis. While direct studies on anhydrovinblastine are limited, the
pathways activated by other microtubule-disrupting agents, such as vinblastine, are well-
characterized and likely to be similar. These include the activation of the JNK signaling pathway
and modulation of Bcl-2 family proteins.[9][10]
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Proposed downstream signaling pathway of anhydrovinblastine.
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Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of anhydrovinblastine in a 96-well plate format.
[11][12][13]
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Seed cells in 96-well plate

:

Incubate for 24h

:

Add serial dilutions of Anhydrovinblastine

:

Incubate for 48-72h

:

Add MTT reagent (0.5 mg/mL)

:

Incubate for 4h

:

Add solubilization solution (e.g., DMSO)

:

Measure absorbance at 570 nm

:

Calculate IC50
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Workflow for an MTT cytotoxicity assay.
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Materials:

e Cancer cell line of interest
o Complete culture medium
e Anhydrovinblastine

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
o 96-well flat-bottom plates

o Multichannel pipette

» Plate reader

Procedure:

e Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
medium.

¢ Incubate the plate for 24 hours at 37°C in a humidified 5% CO: incubator.

o Prepare serial dilutions of anhydrovinblastine in culture medium and add 100 L to the
appropriate wells. Include vehicle-only control wells.

 Incubate for 48-72 hours.
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

» Aspirate the medium and add 150 pL of solubilization solution to each well to dissolve the
formazan crystals.

» Measure the absorbance at 570 nm using a microplate reader.
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o Calculate cell viability as a percentage of the vehicle-treated control and determine the 1C50
value by plotting a dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of anhydrovinblastine on the in vitro polymerization of purified
tubulin.[14][15][16]

Materials:

e Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
e Anhydrovinblastine

e Microplate spectrophotometer with temperature control

Procedure:

o Reconstitute purified tubulin on ice according to the manufacturer's protocol.

e Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and
polymerization buffer.

« Add various concentrations of anhydrovinblastine or vehicle control to the reaction mixture.
o Transfer the reaction mixtures to a pre-warmed 96-well plate.

o Immediately place the plate in a spectrophotometer pre-heated to 37°C.

e Measure the absorbance at 340 nm every minute for 60 minutes.

e Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization
will result in a lower rate and extent of absorbance increase compared to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle phase distribution of cells treated with
anhydrovinblastine.[3][17][18]
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Materials:

Cancer cell line of interest

Anhydrovinblastine

Phosphate-buffered saline (PBS)

70% cold ethanol

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with various concentrations of anhydrovinblastine for 24-48 hours.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS and resuspend in Pl staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples using a flow cytometer.

Quantify the percentage of cells in GO/G1, S, and G2/M phases of the cell cycle using
appropriate software. An accumulation of cells in the G2/M phase is expected.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of

anhydrovinblastine in a mouse xenograft model.[1][4][19][20][21]
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Subcutaneously inject cancer cells
into immunodeficient mice

:

Allow tumors to reach a palpable size
(e.g., 100-200 mms3)

l

Randomize mice into treatment
and control groups

:

Administer Anhydrovinblastine or vehicle
according to dosing schedule

:

Monitor tumor volume and body weight
(e.g., twice weekly)

l

Continue until endpoint
(e.g., tumor size limit or study duration)

:

Analyze tumor growth inhibition
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Workflow for an in vivo xenograft study.
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Materials:

e Immunodeficient mice (e.g., athymic nude or NSG mice)
e Cancer cell line of interest

o Matrigel (optional)

e Anhydrovinblastine formulated for in vivo administration
» Vehicle control solution

o Calipers

Procedure:

e Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10° cells in PBS, optionally
mixed with Matrigel) into the flank of each mouse.

¢ Monitor the mice for tumor formation.

e Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

« Administer anhydrovinblastine (e.g., via intravenous or intraperitoneal injection) according
to the desired dose and schedule. The control group receives the vehicle.

e Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice a
week). Calculate tumor volume using the formula: (Length x Width?)/2.

» Continue the study until a defined endpoint, such as the tumors in the control group reaching
a maximum allowed size.

» At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., immunohistochemistry).

e Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control
group.
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Synthesis

Anhydrovinblastine is a key intermediate in the synthesis of vinblastine and its analogues. It
is typically synthesized via the coupling of two simpler indole alkaloids, catharanthine and
vindoline, often promoted by an iron(lll) salt.[1][2][22]

Catharanthine

Coupling Reaction - . Reduction . .
(e.q., FeCl3) Iminium lon Intermediate (.9, NaBHa) Anhydrovinblastine

Vindoline

Click to download full resolution via product page

Synthetic route to anhydrovinblastine.

Conclusion

Anhydrovinblastine is a potent microtubule-destabilizing agent with demonstrated
antineoplastic activity. Its mechanism of action, involving the disruption of microtubule
dynamics and induction of M-phase arrest, makes it a valuable compound for cancer research
and drug development. The protocols and data presented in this guide provide a
comprehensive resource for scientists investigating the therapeutic potential of
anhydrovinblastine. Further research is warranted to fully elucidate its efficacy in a broader
range of cancer types and to explore its potential in combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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